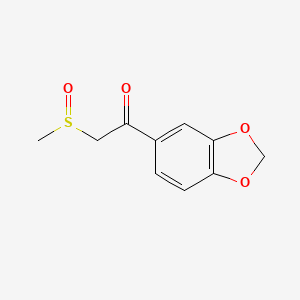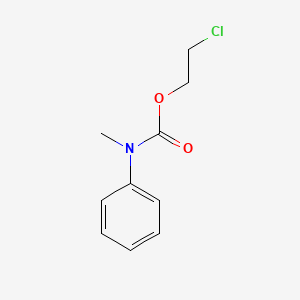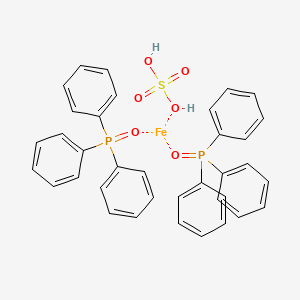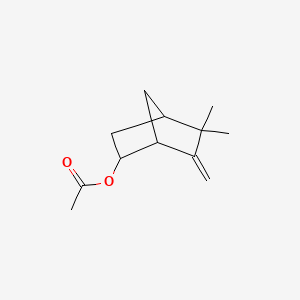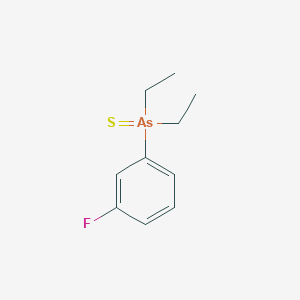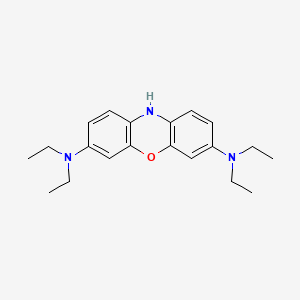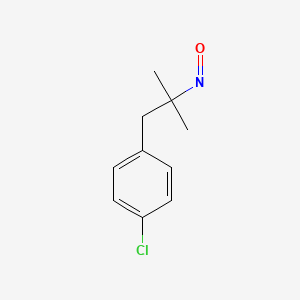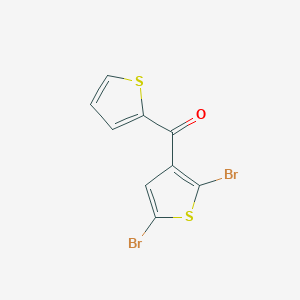![molecular formula C7H15N2O3P B14636709 Diethyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 53602-83-8](/img/structure/B14636709.png)
Diethyl {[(cyanomethyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(cyanomethyl)amino]methyl}phosphonate is a versatile organophosphorus compound with the molecular formula C₆H₁₂NO₃P. It is commonly used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction. This compound is known for its ability to form carbon-carbon double bonds, making it valuable in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl {[(cyanomethyl)amino]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyanomethylamine under controlled conditions. The reaction typically requires a catalyst and proceeds at moderate temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Diethyl {[(cyanomethyl)amino]methyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Wirkmechanismus
The mechanism of action of diethyl {[(cyanomethyl)amino]methyl}phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction. The compound’s molecular targets include various organic substrates, and its pathways involve nucleophilic addition and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonoacetonitrile
- Cyanomethylphosphonic acid diethyl ester
- Diethyl (cyanomethyl)phosphonate
Uniqueness
Diethyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to industry, highlight its importance .
Eigenschaften
CAS-Nummer |
53602-83-8 |
|---|---|
Molekularformel |
C7H15N2O3P |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethylamino)acetonitrile |
InChI |
InChI=1S/C7H15N2O3P/c1-3-11-13(10,12-4-2)7-9-6-5-8/h9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
OGSVNWLLVFZDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CNCC#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



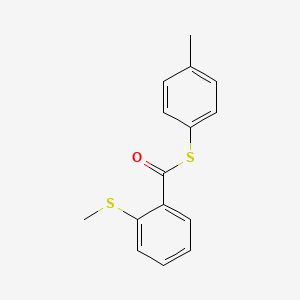
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
